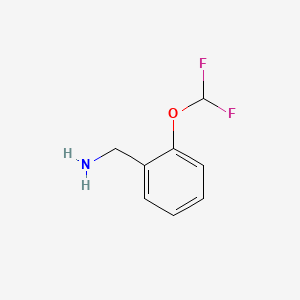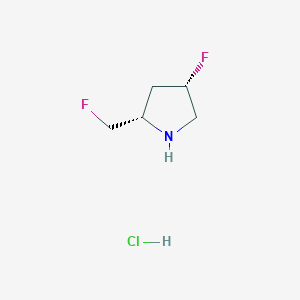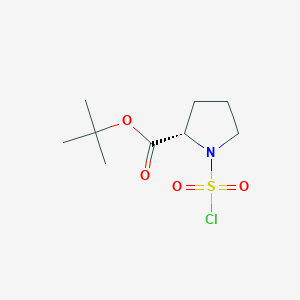![molecular formula C17H11ClN6O3 B2406491 3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-27-5](/img/structure/B2406491.png)
3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds are privileged structures in medicinal chemistry . They have been synthesized as potential antiviral, antimicrobial, and antitumor agents .
Molecular Structure Analysis
These compounds generally contain a pyrazolo[3,4-d]pyrimidine or a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core . The specific molecular structure of “3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” is not available in the literature I have access to.Applications De Recherche Scientifique
Synthesis and Structural Characterization
Heterocyclic compounds, including triazolopyrimidinones and their derivatives, have been synthesized through various chemical reactions involving amino-triazole with pyranones and other reagents. These compounds are characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy, which confirm their complex structures and provide insights into their potential chemical properties (Lahmidi et al., 2019). The structural features of these compounds play a crucial role in their potential applications, especially in medicinal chemistry and materials science.
Potential Biological Activities
A significant area of research on triazolopyrimidinone derivatives and related compounds focuses on their antimicrobial properties. Several studies have synthesized and tested these compounds for their activity against various bacterial and fungal strains. For instance, compounds with the triazolopyrimidine backbone have demonstrated variable and modest antimicrobial activities, suggesting their potential as lead compounds in developing new antibacterial and antifungal agents (Prasanna Kumara et al., 2013). These findings highlight the relevance of structural modifications in enhancing the biological efficacy of heterocyclic compounds.
Antiviral and Antitumor Activities
Beyond antimicrobial applications, some triazolopyrimidinone derivatives have been investigated for their antiviral and antitumor potential. Research in this area explores the synthesis of novel derivatives and their subsequent evaluation in various biological assays to determine their efficacy against specific viral infections and cancer cell lines. For example, certain synthesized compounds have shown moderate activities in these fields, indicating the versatility of triazolopyrimidinone derivatives in therapeutic applications (Islam et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6O3/c18-12-4-2-5-13(8-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-3-1-6-14(7-11)24(26)27/h1-8,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUECFBUBUGBTDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

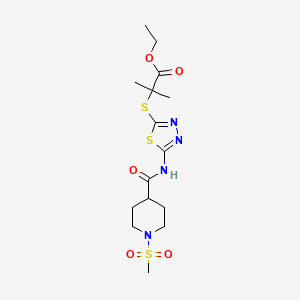


![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)
![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)
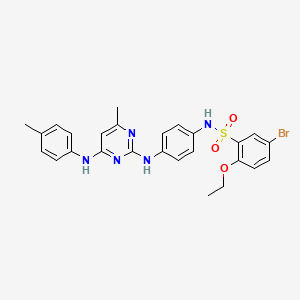
![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B2406416.png)
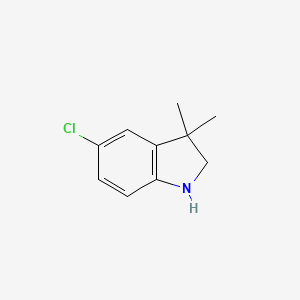
![2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2406420.png)
![N-[1-[2-(6-chloro-2-pyridinyl)hydrazino]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea](/img/structure/B2406426.png)
